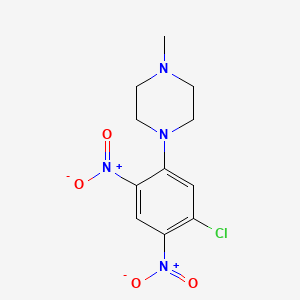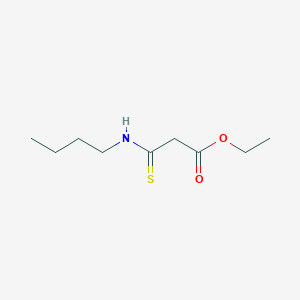
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is characterized by the presence of a butylamino group and a thioxo group attached to the propanoic acid backbone, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid derivative+Ethanol→Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water
Common catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process .
化学反応の分析
Types of Reactions
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base catalyst.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The butylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to reduce the thioxo group.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: Propanoic acid, 3-(butylamino)-3-thiol-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile
作用機序
The mechanism of action of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the butylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
Ethyl propionate: An ester with a similar structure but lacks the butylamino and thioxo groups.
Ethyl 3-(methylthio)propanoate: Contains a methylthio group instead of a thioxo group.
Ethyl 2,3-dibromopropanoate: Contains bromine atoms instead of the butylamino and thioxo groups.
Uniqueness
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is unique due to the presence of both the butylamino and thioxo groups, which impart distinct chemical and biological properties. These functional groups allow for a wider range of chemical reactions and interactions with biological targets compared to similar compounds .
特性
CAS番号 |
57005-83-1 |
|---|---|
分子式 |
C9H17NO2S |
分子量 |
203.30 g/mol |
IUPAC名 |
ethyl 3-(butylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-6-10-8(13)7-9(11)12-4-2/h3-7H2,1-2H3,(H,10,13) |
InChIキー |
LWFMWELAHRBFLT-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



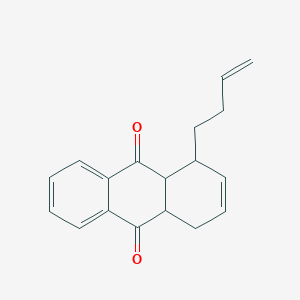
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
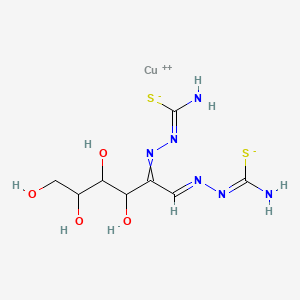
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
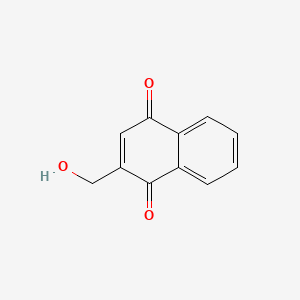
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

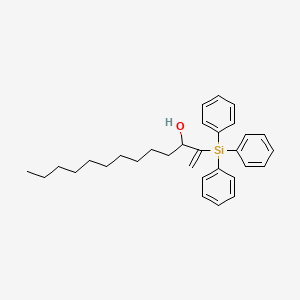
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
